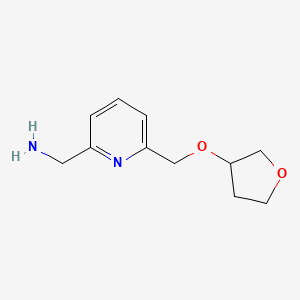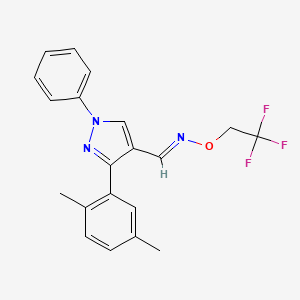![molecular formula C19H27BN2O2 B3320113 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile CAS No. 1206641-46-4](/img/structure/B3320113.png)
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile
Übersicht
Beschreibung
The compound “1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile” is a chemical derivative of boric acid . It contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a significant reaction intermediate in organic synthesis reactions .
Synthesis Analysis
The compound can be obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, like the one in this compound, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of many biologically active compounds . For instance, it has been used in the synthesis of crizotinib , a drug used to treat non-small cell lung cancer .
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds.
Synthesis of Novel Copolymers
The compound can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers can have unique optical and electrochemical properties .
Zukünftige Richtungen
The compound, being a boric acid derivative, has potential applications in various fields. It can be used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds, like this one, have been approved by the FDA in recent years due to their high biological activity, strong stability, and drug resistance . Therefore, this compound could have potential future applications in the medical field.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis and may interact with various biological targets.
Mode of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are known to be used in borylation reactions . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. This can alter the molecule’s reactivity and enable further chemical transformations.
Biochemical Pathways
The compound’s boron-containing group is known to participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound could potentially influence biochemical pathways involving similar bond formations.
Pharmacokinetics
The compound’s solubility in hot methanol suggests that it might have some degree of bioavailability.
Result of Action
Given its potential involvement in borylation and suzuki-miyaura cross-coupling reactions , it might be able to modify the structure of target molecules and thereby alter their function.
Action Environment
The compound is known to be stable under inert gas , suggesting that it might be sensitive to oxidation or other reactions with atmospheric oxygen.
Eigenschaften
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O2/c1-18(2)19(3,4)24-20(23-18)17-7-5-16(6-8-17)14-22-11-9-15(13-21)10-12-22/h5-8,15H,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSRYKKUHKMUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122007 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile | |
CAS RN |
1206641-46-4 | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B3320045.png)
![4-{[(2,2-Difluoro-6-oxo-2H,6H-[1,3]dioxolo[4,5-f]indol-7-yl)amino]oxy}butanoic acid](/img/structure/B3320061.png)
![3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320063.png)
![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)





![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B3320111.png)
![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)